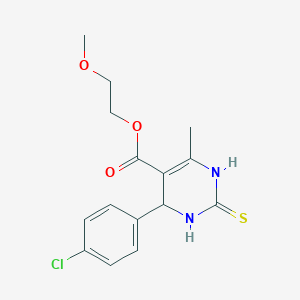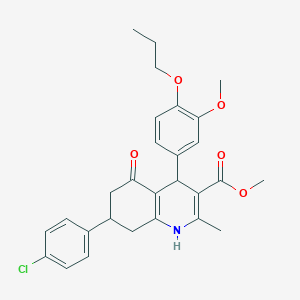
N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as MSG, is a compound that has been widely studied for its potential use in scientific research. MSG has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively researched.
Mécanisme D'action
The mechanism of action of MSG is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the glutamate system. MSG has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. It has also been found to have an inhibitory effect on the release of dopamine, a neurotransmitter involved in the regulation of movement and motivation.
Biochemical and Physiological Effects:
MSG has been found to have a variety of biochemical and physiological effects. It has been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. It has also been found to have an antioxidant effect, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, MSG has been found to have a vasodilatory effect, which may be beneficial in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MSG has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to its use. MSG has been found to have a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on MSG. One area of research is the development of new synthesis methods that can increase the yield of MSG and improve its solubility in water. Another area of research is the investigation of the potential therapeutic applications of MSG in the treatment of neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of MSG and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
MSG is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolyl chloride. This is then reacted with N-methylglycine to produce N-methyl-N-(5-methyl-3-isoxazolyl)glycine. The final step involves the reaction of N-methyl-N-(5-methyl-3-isoxazolyl)glycine with phenylsulfonyl chloride to produce MSG.
Applications De Recherche Scientifique
MSG has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. It has been found to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke. MSG has also been studied for its potential use as a diagnostic tool in the detection of cancer and other diseases.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-10-8-12(15-20-10)14-13(17)9-16(2)21(18,19)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGACKWOSRBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl(methyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)-2,4-dimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5123566.png)
![ethyl N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbonyl}-beta-alaninate](/img/structure/B5123576.png)
![2-({2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5123596.png)

![2-chloro-N-{2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B5123607.png)
![2,4-di-tert-butyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5123618.png)
![3-chloro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5123629.png)

![2-(3-methoxyphenyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5123648.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B5123654.png)
![ethyl 8-bromo-2-[(dimethylamino)methyl]-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate hydrochloride](/img/structure/B5123659.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(tert-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5123666.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(isobutylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5123670.png)